molecular formula C12H16N2 B14541825 2-Quinolinamine, 1,2-dihydro-N,1,4-trimethyl- CAS No. 61972-49-4

2-Quinolinamine, 1,2-dihydro-N,1,4-trimethyl-

Cat. No.: B14541825
CAS No.: 61972-49-4
M. Wt: 188.27 g/mol
InChI Key: HYCAJSUEHJYTQL-UHFFFAOYSA-N
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Description

2-Quinolinamine, 1,2-dihydro-N,1,4-trimethyl- is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinolinamine, 1,2-dihydro-N,1,4-trimethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzylamine with acetone in the presence of an acid catalyst can lead to the formation of the desired quinoline derivative. The reaction conditions typically involve heating the mixture to a temperature range of 100-150°C for several hours.

Industrial Production Methods

In an industrial setting, the production of 2-Quinolinamine, 1,2-dihydro-N,1,4-trimethyl- may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Quinolinamine, 1,2-dihydro-N,1,4-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under mild conditions to achieve the desired reduction.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides, with the reactions conducted in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in synthetic and medicinal chemistry.

Scientific Research Applications

2-Quinolinamine, 1,2-dihydro-N,1,4-trimethyl- has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows for interactions with various biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in drug discovery and development.

    Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.

Mechanism of Action

The mechanism of action of 2-Quinolinamine, 1,2-dihydro-N,1,4-trimethyl- involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinoline: Another quinoline derivative with similar structural features but different functional groups.

    2,2,4-Trimethyl-1,2-dihydroquinoline: A compound with a similar core structure but different substitution patterns.

Uniqueness

2-Quinolinamine, 1,2-dihydro-N,1,4-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

61972-49-4

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

N,1,4-trimethyl-2H-quinolin-2-amine

InChI

InChI=1S/C12H16N2/c1-9-8-12(13-2)14(3)11-7-5-4-6-10(9)11/h4-8,12-13H,1-3H3

InChI Key

HYCAJSUEHJYTQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=CC=CC=C12)C)NC

Origin of Product

United States

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